2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate involves specific chemical reactions and conditions. The preparation methods typically include the use of reagents and catalysts to achieve the desired chemical structure. For instance, the synthesis might involve the acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst in a petroleum ether solvent .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis methods to produce larger quantities. This involves optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it can be used to investigate biochemical pathways and interactions. In medicine, this compound may have potential therapeutic applications, while in industry, it can be used in the production of materials and chemicals .
Mechanism of Action
The mechanism of action of 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the compound’s structure and properties. Understanding the mechanism of action is crucial for developing new applications and improving existing ones .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate include other fluorobenzophenones and related chemical entities. These compounds share some structural similarities but may have different properties and applications .
Uniqueness: this compound is unique due to its specific chemical structure and properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7?,8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVEXCTPGULBZ-JBDQBEHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@@H]([C@H](CC1N2C=NC3=C2NC(=NC3=O)N)O)CO.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.